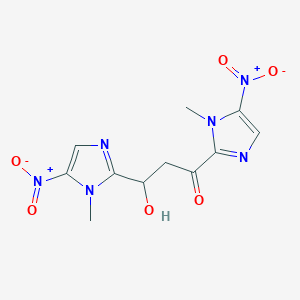
3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one is a complex organic compound featuring two imidazole rings substituted with nitro and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-5-nitroimidazole with a suitable aldehyde, followed by reduction and subsequent hydroxylation to introduce the hydroxy group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of diamines.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Applications De Recherche Scientifique
3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one involves its interaction with biological molecules. The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components, thereby exerting antimicrobial effects . The imidazole rings can also interact with enzymes and proteins, potentially inhibiting their function .
Comparaison Avec Des Composés Similaires
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Tinidazole: Another nitroimidazole used for similar applications.
Ornidazole: Used in the treatment of protozoal infections.
Uniqueness: 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one is unique due to its dual imidazole rings and the presence of both nitro and hydroxy functional groups. This combination of features provides it with distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
143880-01-7 |
|---|---|
Formule moléculaire |
C11H12N6O6 |
Poids moléculaire |
324.25 g/mol |
Nom IUPAC |
3-hydroxy-1,3-bis(1-methyl-5-nitroimidazol-2-yl)propan-1-one |
InChI |
InChI=1S/C11H12N6O6/c1-14-8(16(20)21)4-12-10(14)6(18)3-7(19)11-13-5-9(15(11)2)17(22)23/h4-6,18H,3H2,1-2H3 |
Clé InChI |
KYUBFNMIIBOOLB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1C(CC(=O)C2=NC=C(N2C)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















